molecular formula C14H15N3O3S B6057241 ethyl 2-[2-(2-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[2-(2-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B6057241
M. Wt: 305.35 g/mol
InChI Key: ATCLBIWNPGMWSG-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-(2-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate, also known as EHT, is a chemical compound with potential applications in scientific research. EHT is a thiazole derivative that has been shown to have antioxidant and neuroprotective properties.

Mechanism of Action

Ethyl 2-[2-(2-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate works by activating the Nrf2-ARE pathway, which is a cellular defense mechanism that protects against oxidative stress. ethyl 2-[2-(2-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate also inhibits the activity of MAO-B, an enzyme that is involved in the breakdown of dopamine. By inhibiting MAO-B, ethyl 2-[2-(2-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate increases the levels of dopamine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
ethyl 2-[2-(2-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate has been shown to have antioxidant and neuroprotective properties. ethyl 2-[2-(2-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate has been shown to protect against oxidative stress, which is a major contributor to the development of neurodegenerative diseases. ethyl 2-[2-(2-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-[2-(2-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its potential to protect against oxidative stress and improve cognitive function. ethyl 2-[2-(2-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate is also relatively easy to synthesize and can be obtained in high purity. One limitation of using ethyl 2-[2-(2-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate is that it has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on ethyl 2-[2-(2-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its safety and efficacy in humans. Additionally, further research is needed to understand the full mechanism of action of ethyl 2-[2-(2-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate and to identify any potential side effects or limitations.

Synthesis Methods

Ethyl 2-[2-(2-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate can be synthesized by the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with 2-hydroxybenzaldehyde and hydrazine hydrate. The reaction is carried out under reflux in ethanol and yields ethyl 2-[2-(2-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate as a yellow crystalline solid with a melting point of 252-254°C.

Scientific Research Applications

Ethyl 2-[2-(2-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. ethyl 2-[2-(2-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate has been shown to protect against oxidative stress, which is a major contributor to the development of these diseases. ethyl 2-[2-(2-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate has also been shown to improve cognitive function and memory in animal models.

properties

IUPAC Name

ethyl 2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-3-20-13(19)12-9(2)16-14(21-12)17-15-8-10-6-4-5-7-11(10)18/h4-8,18H,3H2,1-2H3,(H,16,17)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCLBIWNPGMWSG-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NN=CC2=CC=CC=C2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N/N=C/C2=CC=CC=C2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[(2E)-2-[(2-hydroxyphenyl)methylene]hydrazino]-4-methyl-thiazole-5-carboxylate

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